3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile
Description
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Properties
IUPAC Name |
3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-6-2-1-3-7(4-6)8-11-12-9(14)13-8/h1-4H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXWQZBXRKGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNC(=S)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435636 | |
| Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203268-77-3 | |
| Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile
CAS: 203268-77-3 Role: Pharmacophore Scaffold & Advanced Intermediate Content Type: Technical Whitepaper for Drug Discovery Professionals[1]
Executive Summary
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile (CAS 203268-77-3) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry.[1] It combines a rigid 1,3,4-oxadiazole core—a bioisostere of amide and ester linkages—with two distinct functional handles: a benzonitrile group (electronic modulator, H-bond acceptor) and a thiol/thione moiety (nucleophilic center).[1]
This compound serves as a critical building block for synthesizing libraries targeting Acetylcholinesterase (AChE) , Urease , and various Kinases .[1] Its structural rigidity and metabolic stability make it an ideal candidate for fragment-based drug design (FBDD), particularly in oncology and antimicrobial research.[1]
Chemical & Physical Characterization[1][2][3][4][5][6]
Identity & Properties
The compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione form often predominating in solution.[1]
| Property | Value |
| IUPAC Name | 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzonitrile |
| Molecular Formula | C₉H₅N₃OS |
| Molecular Weight | 203.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 210–214 °C (Decomposes) |
| Solubility | DMSO, DMF (High); Ethanol (Moderate); Water (Low) |
| pKa (Thiol) | ~6.5–7.0 (Estimated) |
| LogP | ~1.82 (Predicted) |
| H-Bond Acceptors | 4 (N, O, S) |
| H-Bond Donors | 1 (Thiol/Thione NH) |
Structural Logic
-
1,3,4-Oxadiazole Ring: Acts as a rigid spacer that orients substituents in a specific vector, often improving metabolic stability over hydrazide precursors.[1]
-
Benzonitrile (m-position): Withdraws electrons, increasing the acidity of the thiol group and enhancing the lipophilicity of the aryl ring.[1] It also serves as a "handle" for further transformation into amines, amides, or tetrazoles.[1]
-
Thiol (-SH): The primary site for derivatization (S-alkylation) to generate thioethers, which are common in bioactive molecules.[1]
Synthetic Pathway & Reaction Logic[1][3][8]
The synthesis of CAS 203268-77-3 follows a robust cyclization pathway starting from 3-cyanobenzoic acid derivatives.[1] The choice of Carbon Disulfide (CS₂) and Potassium Hydroxide (KOH) is critical for the formation of the oxadiazole-2-thiol ring.[1]
Synthesis Workflow (Graphviz)[1]
Figure 1: Step-wise synthetic route from 3-cyanobenzoic acid to the target oxadiazole thiol.
Biomedical Applications & Mechanism[1]
While CAS 203268-77-3 is an intermediate, the 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl motif is a validated pharmacophore in several therapeutic areas.[1]
Validated Targets for Analogs
-
Anticancer (Tubulin Polymerization Inhibitors):
-
Mechanism:[1][2] S-alkylated derivatives of this scaffold bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in HeLa and MCF-7 cell lines.[1]
-
Role of CAS 203268-77-3: Provides the central rigid core that positions the aryl ring and the S-alkyl tail into hydrophobic pockets.[1]
-
-
Enzyme Inhibition (Urease & AChE):
-
Mechanism:[1][2] The oxadiazole nitrogen and the thione sulfur can chelate active site metal ions (e.g., Nickel in Urease) or form H-bonds with catalytic residues in Acetylcholinesterase (AChE).[1]
-
Relevance: Used to design non-covalent inhibitors for H. pylori infections (Urease) and Alzheimer's disease (AChE).[1]
-
-
Antimicrobial Agents:
Pharmacophore Interaction Map
Figure 2: Pharmacophoric interactions of the oxadiazole-thiol scaffold within a theoretical protein binding pocket.[1]
Experimental Protocols
Protocol A: Synthesis of CAS 203268-77-3
Rationale: This protocol ensures high yield by using the xanthate intermediate pathway.[1]
Reagents: 3-Cyanobenzohydrazide (1.0 eq), Carbon Disulfide (CS₂, 2.5 eq), KOH (1.5 eq), Ethanol (95%).[1]
-
Dissolution: Dissolve KOH (0.015 mol) in Ethanol (50 mL) in a round-bottom flask.
-
Addition: Add 3-Cyanobenzohydrazide (0.01 mol) and stir until dissolved.
-
Cyclization: Add Carbon Disulfide (CS₂, 0.025 mol) slowly. The solution may turn yellow/orange.[1]
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the hydrazide is consumed.[1]
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in a minimal amount of water.[1]
-
Precipitation: Acidify the aqueous solution with 10% HCl to pH 2–3. The product will precipitate as a solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.[1]
Protocol B: S-Alkylation (Derivatization)
Rationale: To generate bioactive thioethers for screening.[1]
Reagents: CAS 203268-77-3 (1.0 eq), Alkyl Halide (1.1 eq), K₂CO₃ (2.0 eq), Acetone or DMF.[1]
-
Suspend CAS 203268-77-3 and K₂CO₃ in dry Acetone.
-
Add the alkyl halide (e.g., benzyl bromide) dropwise.[1]
-
Stir at room temperature for 2–4 hours (reaction is usually fast due to the nucleophilic thiolate).
-
Pour into ice water; filter the precipitate.[1]
References
-
Aziz-ur-Rehman, et al. (2011).[1][3] Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. ResearchGate. Link
-
Bondock, S., et al. (2012).[1] Synthesis and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central.[1] Link
-
Glomb, T., & Świątek, P. (2022).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.[1] Link
-
VulcanChem. (2024).[1] Product Data Sheet: this compound. Link[1]
-
Li, P., et al. (2014).[1] Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. PMC. Link
Sources
Technical Guide: Discovery and Synthesis of Novel 1,3,4-Oxadiazole Scaffolds
Executive Summary
The 1,3,4-oxadiazole ring is a privileged structural motif in modern medicinal chemistry, serving as a critical bioisostere for carboxylic acids, esters, and amides.[1][2] Its planar, electron-deficient nature allows it to participate in unique
This guide provides a rigorous technical framework for the rational design and synthesis of 1,3,4-oxadiazole scaffolds. It moves beyond generic textbook descriptions to offer field-validated protocols, mechanistic insights, and "green" oxidative cyclization strategies that are currently reshaping the synthesis landscape.
Part 1: Rational Design & Pharmacophore Modeling
Bioisosteric Utility
In drug design, the 1,3,4-oxadiazole ring is primarily utilized to replace labile ester or amide bonds.[2][3][4] This substitution addresses two common failure points in lead optimization: rapid hydrolytic metabolism and poor solubility .
-
Metabolic Shielding: Unlike esters/amides, the oxadiazole ring is resistant to esterases and amidases, prolonging the half-life (
) of the molecule. -
Lipophilicity Modulation: The ring lowers
compared to carbocycles but maintains enough lipophilicity for cell penetration, often resolving "brick dust" solubility issues. -
Interaction Profile: The Nitrogen atoms at positions 3 and 4 act as weak Hydrogen Bond Acceptors (HBA), mimicking the carbonyl oxygen of the replaced amide.
Structural Logic Flow
The following diagram illustrates the retrosynthetic logic and bioisosteric relationship driving the selection of this scaffold.
Figure 1: Retrosynthetic logic connecting labile precursors to the stable 1,3,4-oxadiazole core.
Part 2: Synthetic Strategies & Mechanisms[5]
Method A: The "Workhorse" – POCl Mediated Cyclodehydration
For robust, large-scale synthesis where functional group tolerance (specifically to acid) is not an issue, the cyclodehydration of 1,2-diacylhydrazines using Phosphorus Oxychloride (POCl
Mechanism: The reaction proceeds via the activation of the carbonyl oxygen by the phosphoryl species, increasing the electrophilicity of the carbon center. This facilitates the intramolecular nucleophilic attack by the adjacent amide nitrogen.
Figure 2: Mechanistic pathway of POCl3-mediated cyclodehydration.
Method B: The "Modern Green" – Iodine-Mediated Oxidative Cyclization
Recent advances favor transition-metal-free oxidative cyclization of acylhydrazones. This method uses molecular Iodine (I
Mechanism:
-
Condensation: Hydrazide + Aldehyde
Acylhydrazone.[5] -
Iodination: The hydrazone NH is iodinated.
-
Cyclization: Intramolecular attack of the carbonyl oxygen onto the imine carbon.
-
Oxidation: Elimination of HI to aromatize the ring.
Part 3: Validated Experimental Protocols
Protocol A: Classical Cyclodehydration (POCl )
Best for: Stable substrates, scale-up, and 2,5-symmetrical derivatives.
Reagents:
-
1,2-Diacylhydrazine (1.0 equiv)
-
Phosphorus Oxychloride (POCl
) (Excess, acts as solvent/reagent) -
Ice water (for quenching)
Step-by-Step:
-
Setup: Place 1,2-diacylhydrazine (e.g., 5 mmol) in a dry Round Bottom Flask (RBF).
-
Addition: Carefully add POCl
(15–20 mL) under a fume hood. Caution: POCl reacts violently with moisture. -
Reflux: Heat the mixture to reflux (105°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. The excess POCl
will hydrolyze. -
Isolation: Neutralize the aqueous suspension with solid NaHCO
until pH ~8. The solid precipitate is the crude oxadiazole. -
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.
Protocol B: Iodine-Mediated Oxidative Cyclization
Best for: Library generation, diversity (Aldehyde variation), and acid-sensitive substrates.
Reagents:
-
Aryl Hydrazide (1.0 equiv)
-
Aryl Aldehyde (1.0 equiv)
-
Molecular Iodine (I
) (1.1 equiv) -
Potassium Carbonate (K
CO ) (3.0 equiv)
Step-by-Step:
-
Schiff Base Formation: In a flask, mix the hydrazide (1 mmol) and aldehyde (1 mmol) in Ethanol (5 mL). Reflux for 2 hours to form the acylhydrazone. Evaporate solvent.
-
Cyclization Setup: Dissolve the crude acylhydrazone in DMSO (3 mL).
-
Reagent Addition: Add K
CO (3 mmol) followed by I (1.1 mmol). -
Reaction: Stir at 100°C for 2–4 hours. The dark iodine color usually fades as the reaction proceeds.
-
Workup: Cool to room temperature. Add 5% Sodium Thiosulfate (Na
S O ) solution to quench unreacted iodine. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 4: Data Presentation & Characterization
Comparison of Methods
| Feature | Method A (POCl | Method B (I |
| Precursors | 1,2-Diacylhydrazines | Aldehyde + Hydrazide |
| Reaction Type | Dehydration | Oxidative Cyclization |
| Conditions | Harsh (Acidic, Reflux) | Mild (Basic, Oxidative) |
| Yield (Avg) | 80–95% | 75–90% |
| Atom Economy | Low (Loss of PO | Moderate |
| Green Score | Poor (Corrosive waste) | High (Metal-free) |
Spectroscopic Signatures
Successful synthesis is confirmed by specific spectral markers.
-
IR Spectroscopy:
-
Disappearance of Carbonyl (
) peak (~1650–1680 cm ). -
Disappearance of NH/NH
peaks (~3200–3400 cm ). -
Appearance of C=N stretch of the oxadiazole ring at 1610–1630 cm
. -
Appearance of C-O-C stretch at 1020–1080 cm
.
-
-
1H NMR:
-
Absence of the amide -NH proton (usually broad singlet at 9–11 ppm).
-
Aromatic protons often shift downfield due to the electron-withdrawing nature of the oxadiazole ring.
-
References
-
Vertex AI Search. (2025). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. PubMed. [Link]
-
Guin, S., et al. (2013). I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. Journal of Organic Chemistry. [Link]
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
FDA. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Deep Dive: Tautomerism in 5-Mercapto-1,3,4-Oxadiazole Systems
Executive Summary
The 5-mercapto-1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters. However, its utility is frequently complicated by a fundamental ambiguity: the tautomeric equilibrium between the thiol (SH) and thione (NH) forms.
Contrary to the nomenclature often used in older literature ("5-mercapto"), modern structural analysis (X-ray, DFT, and NMR) overwhelmingly supports the oxadiazoline-2-thione as the dominant tautomer in both the solid state and polar solvents. Understanding this equilibrium is not merely an academic exercise; it dictates the nucleophilic trajectory of the molecule (S-alkylation vs. N-alkylation) and its hydrogen-bonding capacity in protein active sites.
This guide provides a mechanistic breakdown of this system, establishing self-validating protocols for synthesis and characterization.
Part 1: The Mechanistic Basis
The Thione-Thiol Equilibrium
The core of the 1,3,4-oxadiazole-2-thione system involves a proton transfer between the exocyclic sulfur and the ring nitrogen (N3). While the aromaticity of the oxadiazole ring in the thiol form suggests stability, the thione form is thermodynamically preferred due to the strength of the N–H bond and significant resonance stabilization of the thioamide-like moiety.
Thermodynamic Drivers[1]
-
Solid State: The thione form is stabilized by strong intermolecular hydrogen bonding (N–H[2]···S or N–H···N), forming dimers or polymeric chains.
-
Solution Phase: In polar protic solvents (e.g., MeOH, H₂O), the thione form remains dominant, stabilized by solvation of the polar N–H bond. The thiol form is often only transient or present in trace amounts unless trapped by S-alkylation.
Visualization: Tautomeric Pathways
The following diagram illustrates the equilibrium and the transition state, highlighting the proton transfer mechanism.
Figure 1: The tautomeric equilibrium heavily favors the Thione form due to thioamide resonance stabilization and intermolecular hydrogen bonding.
Part 2: Analytical Validation (The "Trust" Protocol)
Distinguishing between these forms is critical for IP filing and structural validation. You cannot rely on generic names; you must rely on spectral signatures.
Diagnostic Spectral Markers
The following table summarizes the key signals that differentiate the two tautomers.
| Feature | Thione Form (Dominant) | Thiol Form (Rare/Trapped) | Causality |
| IR: S-H Stretch | Absent | Weak band @ 2500–2600 cm⁻¹ | S-H bond is less polar than N-H; absence confirms thione. |
| IR: C=S Stretch | Strong band @ 1100–1300 cm⁻¹ | Absent (C-S single bond) | Diagnostic for the thione C=S double bond character. |
| IR: N-H Stretch | Broad band @ 3100–3400 cm⁻¹ | Absent | Intermolecular H-bonding broadens this signal in thiones. |
| ¹H NMR | Broad singlet (13.0–14.5 ppm) | Sharp singlet (variable) | N-H proton is highly deshielded and exchangeable (D₂O shake). |
| ¹³C NMR (C2) | ~175–185 ppm (C=S) | ~160–165 ppm (C-S) | C=S carbon is significantly more deshielded than C-S-R. |
| X-Ray (C2-S) | 1.65–1.69 Å (Double bond) | 1.72–1.76 Å (Single bond) | Definitive proof of bond order in solid state. |
Part 3: Synthetic Implications & Reactivity
The "Ambident Nucleophile" problem is the primary synthetic challenge. The anion generated from 5-mercapto-1,3,4-oxadiazole can react at the Sulfur (S-alkylation) or the Nitrogen (N-alkylation) .
Reactivity Logic
-
Soft Electrophiles (Alkyl halides): Under standard basic conditions (K₂CO₃/Acetone), reaction occurs almost exclusively at the Sulfur atom (HSAB theory: Soft S attacks Soft C).
-
Hard Electrophiles / Mannich Conditions: Reaction with formaldehyde and amines typically occurs at the Nitrogen , preserving the C=S bond (Mannich bases).
-
Acylation: Can occur at N, but S-acylation is possible depending on steric hindrance.
Visualization: Decision Tree for Functionalization
Figure 2: Reaction pathways are dictated by the Hard-Soft Acid-Base (HSAB) principle. S-alkylation is the standard outcome for alkyl halides.
Part 4: Experimental Protocol
Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thione
Objective: Synthesize the core thione scaffold and validate its tautomeric form.
Reagents
-
Benzhydrazide (1.0 eq)
-
Carbon Disulfide (CS₂) (1.5 eq)
-
Potassium Hydroxide (KOH) (1.5 eq)
-
Ethanol (95%)
-
HCl (10%)
Step-by-Step Methodology
-
Formation of Potassium Dithiocarbazinate:
-
Dissolve KOH (0.015 mol) in Ethanol (20 mL) in a round-bottom flask.
-
Add Benzhydrazide (0.01 mol) and stir until dissolved.
-
Critical Step: Add CS₂ (0.015 mol) dropwise at 0–5°C. Stir for 30 mins. A precipitate (potassium salt) may form.
-
Why: Low temperature prevents evaporation of CS₂ and controls the exothermic formation of the intermediate salt.
-
-
Cyclization:
-
Reflux the mixture for 6–8 hours. Evolution of H₂S gas (rotten egg smell) indicates cyclization is occurring.
-
Safety: Use a scrubber (NaOH trap) for H₂S.
-
-
Isolation & Acidification:
-
Concentrate the solvent to ~50% volume.
-
Pour the residue into crushed ice/water.
-
Acidify with 10% HCl to pH 2–3.
-
Self-Validation: The solution should turn from clear/yellow to a thick white precipitate. This is the protonated thione form precipitating out of the aqueous phase.
-
-
Purification:
-
Filter the solid, wash with cold water (to remove KCl), and recrystallize from Ethanol.
-
Characterization Checklist (The "Go/No-Go" Decision)
-
Melting Point: Check against literature (typically 215–220°C for phenyl derivative). Sharp MP = Pure.
-
IR Check:
-
Look for C=S at ~1250 cm⁻¹.
-
Pass: No peak at 2550 cm⁻¹ (No SH).
-
Fail: Significant peak at 2550 cm⁻¹ (indicates impurities or incomplete cyclization intermediate).
-
-
Solubility Test: Dissolve in 10% NaOH.
-
Pass: Soluble (formation of Thiolate anion).
-
Fail: Insoluble (indicates failure to form the acidic heterocycle).
-
References
-
Chahkandi, B., et al. (2013).[3] Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. In-depth computational analysis of the thione-thiol energy barriers.[4]
-
Soleiman-Beigi, M., et al. (2018). A novel practical and efficient catalyst-free method for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols.[5][6] Discusses synthesis and solvent effects on tautomerism.
-
Bouchoucha, A., et al. (2014). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. Provides X-ray and spectroscopic comparisons.
-
Somani, R.R., et al. (2011). Synthesis and anticancer evaluation of new 1,3,4-oxadiazole derivatives.[6][7][8] Demonstrates biological application and characterization of the thione scaffold.
-
Al-Masoudi, N.A., et al. (2011). 1,3,4-Oxadiazole derivatives: Synthesis, characterization, and antimicrobial activity.[6][7][8][9] Validates the S-alkylation pathways.
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
Methodological & Application
Application Note: Evaluation of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile as a Scaffold in Oncological Screening
Introduction & Compound Profile
The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, acting as a bioisostere for carboxylic acids and esters while offering improved metabolic stability. The specific derivative 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile (hereafter referred to as MO-CN ) represents a critical intermediate in the development of targeted anticancer agents.
The presence of the mercapto (-SH) group at the C5 position allows for thione-thiol tautomerism, facilitating interactions with cysteine-rich domains of enzymes such as EGFR and Tubulin . Simultaneously, the benzonitrile moiety enhances lipophilicity and provides a "cyano-handle" for hydrogen bonding within the ATP-binding pockets of kinases.
This guide details the standardized protocols for solubilization, cytotoxic screening, and mechanistic validation of MO-CN.
Pharmacophore Visualization
The following diagram illustrates the functional regions of MO-CN and their theoretical biological interactions.
Figure 1: Pharmacophore dissection of MO-CN highlighting functional groups critical for anticancer activity.
Pre-Analytical Considerations
Solubility and Stability
The 1,3,4-oxadiazole-2-thiol class is hydrophobic. Improper solubilization is the primary cause of variability in IC50 data.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Stock Concentration: Prepare a 10 mM stock solution.
-
Calculation: MW ≈ 203.22 g/mol . Dissolve 2.03 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent thiol oxidation to the disulfide dimer.
-
Working Solution: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Quality Control Check
Before assay use, verify the integrity of the thiol group.
-
Test: Ellman’s Reagent (DTNB) assay.
-
Acceptance Criteria: Free thiol content >95%. If disulfide formation is suspected (precipitate or loss of activity), reduce with TCEP (Tris(2-carboxyethyl)phosphine) before use.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)[2]
Objective: Determine the metabolic inhibitory potential (IC50) of MO-CN against a panel of cancer cell lines (e.g., MCF-7, A549, HCT-116).
Scientific Rationale: The MTT assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. This correlates with metabolic activity, serving as a proxy for cell viability.
Materials
-
Cell Lines: Adherent cancer cells in log-phase growth.
-
Reagents: MTT Reagent (5 mg/mL in PBS), DMSO.
-
Controls:
-
Positive: Doxorubicin or Cisplatin (Standard of Care).
-
Negative:[1] 0.5% DMSO in media.
-
Blank: Media only (no cells).
-
Step-by-Step Methodology
-
Seeding:
-
Harvest cells and dilute to
to cells/well (cell line dependent). -
Seed 100 µL/well into 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of MO-CN in culture media (Range: 0.1 µM to 100 µM).
-
Aspirate old media (carefully) or add 2x concentrated drug solution to existing media.
-
Incubate for 48 to 72 hours .
-
-
MTT Addition:
-
Add 10-20 µL of MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. (Check for purple formazan crystal formation under microscope).
-
-
Solubilization:
-
Carefully aspirate supernatant without disturbing crystals.
-
Add 100 µL DMSO to dissolve formazan.[2]
-
Shake plate on an orbital shaker for 10 minutes.
-
-
Readout:
-
Measure absorbance at 570 nm (reference filter 630 nm).
-
Data Analysis
Calculate % Cell Viability using the formula:
-
Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine the IC50 .
Protocol 2: Mechanistic Validation (EGFR Kinase Inhibition)
Objective: Verify if MO-CN acts as an ATP-competitive inhibitor of EGFR (Epidermal Growth Factor Receptor), a common target for oxadiazole derivatives.
Scientific Rationale: The benzonitrile-oxadiazole scaffold mimics the adenine ring of ATP, potentially occupying the hinge region of the kinase domain.
Workflow Diagram
Figure 2: Enzymatic kinase assay workflow for determining EGFR inhibition potency.[3]
Methodology (ADP-Glo™ Kinase Assay)
-
Enzyme Prep: Dilute recombinant EGFR kinase to 0.2 ng/µL in 1x Kinase Reaction Buffer.
-
Compound Addition: Add 1 µL of MO-CN (serial dilutions in DMSO) to a white 384-well plate.
-
Reaction Initiation:
-
Add 2 µL of EGFR enzyme solution.
-
Incubate 10 min (Pre-incubation allows inhibitor binding).
-
Add 2 µL of ATP/Substrate mix (ATP concentration should equal
of the enzyme, typically 10 µM). -
Incubate 60 min at Room Temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).
-
Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Incubate 30 min.
-
-
Measurement: Read Luminescence (RLU). Lower signal = Higher inhibition.
Protocol 3: Apoptosis Induction (Annexin V / PI Staining)
Objective: Distinguish between cytotoxic necrosis and programmed cell death (apoptosis).
Scientific Rationale: 1,3,4-oxadiazoles often induce apoptosis via the mitochondrial pathway (Bax upregulation). Annexin V binds exposed phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains permeable nuclei (late apoptosis/necrosis).
Methodology
-
Treatment: Treat
cells with MO-CN at the determined IC50 concentration for 24 hours. -
Harvesting: Collect cells (including floating cells) and wash 2x with cold PBS.
-
Staining:
-
Resuspend in 100 µL 1x Annexin-binding buffer.
-
Add 5 µL FITC-Annexin V and 5 µL PI.
-
Incubate 15 min at RT in the dark.
-
-
Flow Cytometry: Add 400 µL buffer and analyze immediately.
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
Data Summary Template
When reporting results for MO-CN, use the following standardized table format to ensure comparability across studies.
| Assay Type | Cell Line / Target | Parameter | Result (Mean ± SD) | Reference Standard |
| Cytotoxicity | MCF-7 (Breast) | IC50 (µM) | [Enter Data] | Doxorubicin: ~0.5 µM |
| Cytotoxicity | A549 (Lung) | IC50 (µM) | [Enter Data] | Cisplatin: ~12 µM |
| Cytotoxicity | Hek293 (Normal) | IC50 (µM) | [Enter Data] | (Assess Selectivity) |
| Mechanism | EGFR Kinase | IC50 (nM) | [Enter Data] | Erlotinib: ~2 nM |
| Apoptosis | MCF-7 (24h) | % Apoptotic | [Enter Data] | Untreated: <5% |
References
-
Ahsan, M. J., et al. (2021). "1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review." Biointerface Research in Applied Chemistry.
-
Bhanushali, et al. (2017).[4] "5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives as potential VEGFR-2 inhibitors." Journal of Molecular Structure.
-
Nath, P., et al. (2025).[1] "Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR."[1] ChemistrySelect.
-
Abcam Protocols. "MTT Assay Protocol for Cell Viability." Abcam.
-
Promega Technical Manual. "ADP-Glo™ Kinase Assay Systems." Promega.
Sources
Application Notes & Protocols: Mercapto-Oxadiazoles as Versatile Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 5-substituted-1,3,4-oxadiazole-2-thiols, a class of heterocyclic compounds demonstrating significant potential as enzyme inhibitors. We will delve into their synthesis, mechanisms of action, and applications against key enzymatic targets, supported by detailed experimental protocols.
Introduction: The 1,3,4-Oxadiazole-2-thiol Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisosteric replacement for ester and amide groups.[1] The introduction of a mercapto (-SH) group at the 2-position transforms the molecule into a thione tautomer, which is crucial for its biological activity.[2] This functional group often acts as a key pharmacophore, capable of forming hydrogen bonds and, most notably, coordinating with metal ions present in the active sites of many enzymes.[3] This unique characteristic has led to the development of mercapto-oxadiazole derivatives as potent inhibitors for a wide range of enzymes, including urease, carbonic anhydrase, and various enzymes implicated in cancer.[4][5][6]
General Synthesis Pathway
The most common and efficient method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide.[2] The process begins with an aromatic carboxylic acid and proceeds through a few straightforward steps, making this scaffold highly accessible for derivatization and structure-activity relationship (SAR) studies.
The general workflow is as follows:
-
Esterification: The starting carboxylic acid is converted to its corresponding ester.
-
Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the crucial acid hydrazide intermediate.
-
Cyclization: The acid hydrazide is treated with carbon disulfide in the presence of a strong base, typically potassium hydroxide, to facilitate the cyclization and formation of the oxadiazole ring.[2][3]
-
Acidification: The final step involves acidifying the reaction mixture to yield the 5-substituted-1,3,4-oxadiazole-2-thiol product.[2]
Caption: General synthetic workflow for 1,3,4-oxadiazole-2-thiol derivatives.
Application Note I: Urease Inhibition
Scientific Context: Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[6][7] In humans, its activity, particularly from Helicobacter pylori, is strongly linked to gastric ulcers and other gastrointestinal diseases by neutralizing stomach acid.[7] Therefore, urease inhibitors are of significant therapeutic interest. Mercapto-oxadiazoles have emerged as a highly potent class of urease inhibitors, with their mechanism often attributed to the thiol group coordinating with the two nickel ions in the enzyme's active site, thereby disrupting its catalytic function.[7]
Performance Data: Numerous studies have demonstrated the potent urease inhibitory activity of various mercapto-oxadiazole derivatives. The inhibitory concentration (IC₅₀) values often surpass that of the standard inhibitor, thiourea.
| Compound ID / Description | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 4j (4-chlorobenzyl derivative) | Jack Bean Urease | 1.15 ± 0.2 | [6] |
| Compound 6c (dichloro-substituted) | Urease | 9.90 ± 1.92 | [7] |
| Compound 3k (4-chlorophenyl, 4-hydroxyphenyl) | Jack Bean Urease | 9.45 ± 0.05 | [8] |
| Flurbiprofen-derived Compound 30 | Urease | 18.92 ± 0.61 | [8] |
| Flurbiprofen-derived Compound 20 | Urease | 12 ± 0.9 | [9] |
| Thiourea (Standard) | Jack Bean Urease | 21.14 - 22.80 | [7][8][9] |
Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol outlines a reliable method for determining the urease inhibitory activity of test compounds by quantifying ammonia production.
A. Reagents & Materials:
-
Jack Bean Urease (Sigma-Aldrich)
-
Urea solution (100 mM)
-
Phosphate Buffer (100 mM, pH 7.0)
-
Test Compounds (dissolved in DMSO, various concentrations)
-
Thiourea (Standard Inhibitor, dissolved in DMSO)
-
Phenol Reagent: 1% (w/v) phenol, 0.005% (w/v) sodium nitroprusside
-
Alkali Reagent: 0.5% (w/v) sodium hydroxide, 0.1% sodium hypochlorite
-
96-well microplate
-
Microplate reader
B. Experimental Workflow:
Caption: Step-by-step workflow for the in vitro urease inhibition assay.
C. Detailed Procedure:
-
Preparation: In a 96-well plate, add 25 µL of Jack Bean Urease solution, 55 µL of phosphate buffer, and 5 µL of the test compound (or standard/DMSO for control).
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 15 µL of urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: To quantify the ammonia produced, stop the reaction and initiate color development by adding 40 µL of the phenol reagent followed by 40 µL of the alkali reagent to each well.
-
Final Incubation: Incubate for an additional 10 minutes at 37°C to allow for the formation of the indophenol blue complex.
-
Measurement: Read the absorbance at 630 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
IC₅₀ Determination: Test a range of compound concentrations and plot the % inhibition against the logarithm of the concentration. Use non-linear regression analysis to determine the IC₅₀ value.
Application Note II: Carbonic Anhydrase Inhibition
Scientific Context: Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[10] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.[4][10] Tumor-associated isoforms like CA IX are particularly attractive targets for anticancer drug development.[4] Mercapto-oxadiazoles act as CA inhibitors by coordinating the catalytically essential Zn(II) ion in the active site via their deprotonated thiol group, disrupting the enzyme's function.[4]
Performance Data: Mercapto-oxadiazole derivatives have shown potent inhibitory activity against various CA isoforms, with some exhibiting low micromolar or even sub-micromolar efficacy.
| Compound ID / Description | Target Isoform(s) | Inhibition Constant (Kᵢ) or IC₅₀ (µM) | Reference |
| 4-(4-halogenophenylsulfonyl) derivatives | CA I, II, IX | Low micromolar range (Kᵢ) | [4] |
| 3-phenyl-β-alanine hybrid 4a | CA-II | 12.1 ± 0.86 (IC₅₀) | [10] |
| 3-phenyl-β-alanine hybrid 4c | CA-II | 13.8 ± 0.64 (IC₅₀) | [10] |
| 3-pyridine substituted analogue 7g | Carbonic Anhydrase | 0.1 (IC₅₀) | [11] |
| Acetazolamide (Standard) | Carbonic Anhydrase | 1.1 ± 0.1 (IC₅₀) | [11] |
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)
This protocol measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate, which is a widely accepted method for screening inhibitors.
A. Reagents & Materials:
-
Human Carbonic Anhydrase II (or other isoforms)
-
Tris-HCl Buffer (50 mM, pH 7.4)
-
p-Nitrophenyl Acetate (p-NPA) solution (in acetonitrile)
-
Test Compounds (dissolved in DMSO)
-
Acetazolamide (Standard Inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 400 nm
B. Detailed Procedure:
-
Setup: To the wells of a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (or standard/DMSO), and 20 µL of the CA enzyme solution.
-
Pre-incubation: Allow the plate to pre-incubate at room temperature for 10 minutes to facilitate enzyme-inhibitor binding.
-
Reaction Initiation: Start the reaction by adding 20 µL of the p-NPA substrate solution to each well. The final volume should be 200 µL.
-
Measurement: Immediately measure the change in absorbance at 400 nm over a period of 5-10 minutes. The rate of p-nitrophenol formation is directly proportional to the enzyme's esterase activity.
-
Data Analysis: Determine the initial reaction velocity (V₀) for the control and inhibited reactions from the linear portion of the absorbance vs. time plot.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound.
-
IC₅₀ Determination: As with the urease assay, determine the IC₅₀ value by plotting % inhibition versus the log of the inhibitor concentration and applying a non-linear regression fit.
Understanding the Mechanism of Inhibition
Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is a critical step in characterizing an inhibitor. This is typically achieved through kinetic studies where the substrate concentration is varied in the presence of a fixed inhibitor concentration. Plotting the data using a Lineweaver-Burk (double reciprocal) plot can help visualize the inhibition type.
Sources
- 1. ijper.org [ijper.org]
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- 4. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II and IX with some 1,3,4-oxadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Novel flurbiprofen clubbed oxadiazole derivatives as potential urease inhibitors and their molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Design of Antifungal Agents Based on 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile
Abstract
The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents with unique mechanisms of action. The heterocyclic 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antifungal effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile, as a foundational scaffold for the design and development of new antifungal therapeutics. We present detailed protocols for its synthesis, in vitro and in vivo evaluation, and preliminary mechanism of action studies, underpinned by a rationale-driven approach to experimental design.
Introduction: The Rationale for Targeting Fungal Pathogens with a Novel Scaffold
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[4][5] The current antifungal arsenal is limited, and its efficacy is increasingly compromised by the emergence of resistant strains.[4] The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention due to its diverse biological activities, which include antifungal, antibacterial, anti-inflammatory, and anticancer properties.[3][6] The inclusion of a mercapto group at the 5-position and a benzonitrile moiety at the 2-position of the oxadiazole ring in this compound (herein referred to as OMBCN ) creates a molecule with significant potential for antifungal activity. The nitrile group is a key functional group in drug design, known for its ability to form strong interactions with biological targets.[7] This guide outlines the strategic application of OMBCN in the discovery of next-generation antifungal agents.
Synthesis and Characterization of this compound (OMBCN)
The synthesis of OMBCN is a straightforward process that can be readily adapted for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. The general synthetic route involves the conversion of a commercially available starting material, 3-cyanobenzoic acid, to its corresponding acid hydrazide, followed by cyclization with carbon disulfide.[8][9][10]
Synthetic Protocol
Step 1: Synthesis of 3-Cyanobenzohydrazide
-
To a solution of 3-cyanobenzoic acid (1 eq.) in methanol, add concentrated sulfuric acid (0.1 eq.) dropwise at 0°C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-cyanobenzoate.
-
To a solution of methyl 3-cyanobenzoate (1 eq.) in ethanol, add hydrazine hydrate (3 eq.) and reflux for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 3-cyanobenzohydrazide.
Step 2: Synthesis of this compound (OMBCN)
-
Dissolve 3-cyanobenzohydrazide (1 eq.) and potassium hydroxide (1.5 eq.) in absolute ethanol.
-
Add carbon disulfide (1.5 eq.) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 10-14 hours, during which the evolution of hydrogen sulfide gas may be observed.[8]
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to afford pure OMBCN.
Characterization
The synthesized OMBCN should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -SH, C=N, C≡N).
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
In Vitro Antifungal Activity Assessment
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of data.[11][12]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[11][13]
Protocol:
-
Preparation of Fungal Inoculum: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: Prepare a stock solution of OMBCN in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in RPMI-1640 medium in a 96-well microtiter plate. The final DMSO concentration should not exceed 1%.
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well. Include a positive control (fungus without drug) and a negative control (medium only). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of OMBCN at which no visible growth is observed.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.[5]
Protocol:
-
Following MIC determination, take an aliquot from each well showing no visible growth.
-
Plate the aliquots onto drug-free agar plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of OMBCN from which no fungal colonies grow on the agar plate.
Time-Kill Kinetic Assay
This assay provides insights into the fungistatic or fungicidal nature of the compound over time.[4][5]
Protocol:
-
Prepare flasks containing RPMI-1640 medium with OMBCN at concentrations corresponding to 1x, 2x, and 4x the MIC.
-
Inoculate the flasks with a standardized fungal suspension. Include a drug-free control.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions and plate on agar to determine the number of colony-forming units (CFU/mL).
-
Plot log10 CFU/mL versus time to generate the time-kill curve. A ≥3-log10 decrease in CFU/mL is indicative of fungicidal activity.
In Vivo Efficacy Evaluation
Animal models are crucial for assessing the therapeutic potential of a new antifungal agent under physiological conditions.[14][15][16]
Murine Model of Systemic Candidiasis
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.
-
Infection: Inject a standardized inoculum of Candida albicans intravenously.
-
Treatment: Administer OMBCN (at various doses) and a vehicle control intraperitoneally or orally, starting 24 hours post-infection, once or twice daily for a specified duration. Include a positive control group treated with a standard antifungal like fluconazole.
-
Efficacy Assessment: Monitor the survival of the mice daily. At the end of the study, euthanize the surviving animals and harvest target organs (e.g., kidneys, spleen).
-
Fungal Burden Determination: Homogenize the organs and plate serial dilutions on agar to determine the fungal burden (CFU/gram of tissue). A significant reduction in fungal burden compared to the vehicle control indicates in vivo efficacy.
Elucidating the Mechanism of Action
Understanding the mechanism of action is critical for drug development. Based on the known targets of other oxadiazole-containing antifungals, several pathways can be investigated.[1][17]
Ergosterol Biosynthesis Inhibition Assay
Many azole antifungals target the lanosterol 14α-demethylase (CYP51) enzyme in the ergosterol biosynthesis pathway.[18]
Protocol:
-
Treat fungal cells with OMBCN at sub-MIC concentrations.
-
Extract the sterols from the fungal cells.
-
Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).
-
A decrease in ergosterol levels and an accumulation of lanosterol would suggest inhibition of CYP51.
Thioredoxin Reductase (Trr1) Inhibition Assay
Trr1 is a key enzyme in fungal oxidative stress response and has been identified as a target for some oxadiazole derivatives.[1][17]
Protocol:
-
Purify the Trr1 enzyme from the target fungus.
-
Perform an in vitro enzyme inhibition assay using a colorimetric substrate (e.g., DTNB).
-
Measure the reduction of the substrate in the presence and absence of OMBCN to determine its inhibitory activity.
Structure-Activity Relationship (SAR) Studies
A systematic modification of the OMBCN scaffold can lead to the identification of more potent and selective antifungal agents.[19][20][21]
Strategy:
-
Modification of the Benzonitrile Ring: Synthesize analogues with different substituents (electron-donating and electron-withdrawing groups) at various positions of the phenyl ring to probe the electronic and steric requirements for activity.
-
Modification of the Mercapto Group: Alkylate the thiol group to explore the impact of lipophilicity and steric bulk on antifungal potency.
-
Bioisosteric Replacement: Replace the benzonitrile moiety with other aromatic or heteroaromatic rings to explore different binding interactions.
Data Presentation and Visualization
Table 1: In Vitro Antifungal Activity of OMBCN and Analogues
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| OMBCN | C. albicans ATCC 90028 | ||
| Analogue 1 | C. albicans ATCC 90028 | ||
| Analogue 2 | C. albicans ATCC 90028 | ||
| Fluconazole | C. albicans ATCC 90028 | ||
| OMBCN | A. fumigatus ATCC 204305 | ||
| Analogue 1 | A. fumigatus ATCC 204305 | ||
| Analogue 2 | A. fumigatus ATCC 204305 | ||
| Amphotericin B | A. fumigatus ATCC 204305 |
Diagrams
Caption: Synthetic workflow for OMBCN.
Caption: Antifungal evaluation workflow.
Conclusion
This compound represents a promising starting point for the development of novel antifungal agents. Its straightforward synthesis allows for the generation of diverse chemical libraries amenable to SAR studies. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of OMBCN and its derivatives, from initial in vitro screening to in vivo efficacy and mechanism of action studies. By following these methodologies, researchers can systematically explore the potential of this scaffold and contribute to the discovery of new and effective treatments for life-threatening fungal infections.
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Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (n.d.). Frontiers in Microbiology. Retrieved February 12, 2026, from [Link]
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Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. (n.d.). ASM Journals. Retrieved February 12, 2026, from [Link]
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Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. (n.d.). Creative Biolabs. Retrieved February 12, 2026, from [Link]
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1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
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Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (n.d.). Frontiers in Chemistry. Retrieved February 12, 2026, from [Link]
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A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
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Overview of in vivo models for assessing efficacy of antifungal drugs... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Oxford Academic. Retrieved February 12, 2026, from [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (n.d.). ASM Journals. Retrieved February 12, 2026, from [Link]
-
Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
(PDF) Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Structure-activity relationship of the compounds 1–24. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (n.d.). Der Pharma Chemica. Retrieved February 12, 2026, from [Link]
-
This compound 95+%. (n.d.). Howei Pharm. Retrieved February 12, 2026, from [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Asian Journal of Chemistry. Retrieved February 12, 2026, from [Link]
-
Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis and antifungal activity of 3-(1,3,4-oxadiazol-5-yl)-indoles and 3-(1,3,4-oxadiazol-5-yl)methyl-indoles. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (n.d.). Frontiers in Microbiology. Retrieved February 12, 2026, from [Link]
-
New 5-Substituted 2-Mercapto-1,3,4-Oxadiazoles, Intermediates in the Synthesis of 5-Substituted 4H-4-Amino-3-Mercapto-1,2,4-Triazoles. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 5. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile Synthesis
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: OXD-CN-001 Subject: Optimization of Yield, Purity, and Nitrile Stability
Core Directive & Scope
Welcome to the technical support hub for 1,3,4-oxadiazole synthesis. You are likely encountering issues with the cyclization of 3-cyanobenzohydrazide using carbon disulfide (
This specific target molecule, 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile , presents a unique "dual-threat" challenge:
-
The Thiol/Thione Equilibrium: The 5-position mercapto group exists in equilibrium with its thione tautomer (oxadiazoline-5-thione), complicating solubility and spectral analysis.
-
The Nitrile Fragility: The meta-cyano group (-CN) on the benzene ring is susceptible to hydrolysis (converting to amide or carboxylic acid) under the very basic/acidic conditions required to form the oxadiazole ring.
This guide moves beyond standard textbook recipes to address the specific kinetic and thermodynamic controls necessary to preserve the nitrile while driving the cyclization to completion.
The Synthesis Engine: Mechanism & Pathway[1]
To troubleshoot, you must visualize the invisible. The reaction proceeds through a dithiocarbazate salt intermediate before ring closure.
Key Insight: The reaction is driven by the elimination of hydrogen sulfide (
Figure 1: Reaction logic flow. Note that the product remains in solution as a salt until the final acidification step.
Troubleshooting Guide (Q&A Format)
Q1: My yield is low (<40%), and the filtrate is still yellow. What happened?
-
Diagnosis: Incomplete acidification or "Salt Trapping."
-
The Science: The product is an acidic thiol (
). In the reaction mixture (pH > 10), it exists as the soluble potassium salt. If you only neutralize to pH 7, the product remains dissolved. -
Fix: You must acidify to pH 2–3 . The product will crash out as a white/pale yellow solid.
-
Check: Add acid dropwise until the solution turns clear/cloudy and a heavy precipitate forms. Do not stop at neutral pH.
Q2: The product has a melting point 10°C lower than reported, and the IR shows a broad peak at 3300-3400 cm⁻¹. Is it wet?
-
Diagnosis: Nitrile Hydrolysis (The "Silent Killer").
-
The Science: You likely hydrolyzed the -CN group to an amide (-CONH2) or acid (-COOH). This happens if you refluxed too long in aqueous base or used a base that was too strong (like 20% NaOH) without controlling the temperature.
-
Fix:
Q3: The product is sticky and smells strongly of sulfur.
-
Diagnosis: Elemental Sulfur Contamination or Oligomerization.
-
The Science: Excess
can decompose to elemental sulfur, which co-precipitates. Alternatively, oxidative coupling (disulfide formation) can occur if the thiol is exposed to air in basic solution for too long. -
Fix:
-
Wash with CS2: Wash the crude solid with cold carbon disulfide (caution: flammability/toxicity) or ether to remove elemental sulfur.
-
Recrystallization: Recrystallize from Ethanol/Water (8:2). Dissolve in hot ethanol, filter hot (removes sulfur), then add water to turbidity and cool.
-
Q4: Can I use Pyridine instead of Ethanol?
-
Answer: Yes, but proceed with caution.
-
Pros: Pyridine acts as both solvent and base, often improving yields for stubborn substrates.
-
Cons: It is harder to remove (high boiling point, smell) and can be difficult to dry completely. Traces of pyridine can interfere with biological assays. For the nitrile-bearing substrate, Ethanol is preferred for easier purification.
Optimized Protocol: The "Nitrile-Safe" Method
This protocol is designed to maximize yield while protecting the cyano group.
Reagents:
-
3-Cyanobenzohydrazide (1.0 eq)
-
Carbon Disulfide (
) (2.5 eq) — Excess drives equilibrium -
Potassium Hydroxide (KOH) (1.1 eq) — Slight excess only
-
Ethanol (Absolute) — Solvent
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.1 eq of KOH in absolute ethanol (10 mL/g of hydrazide).
-
Addition: Add 1.0 eq of 3-Cyanobenzohydrazide. Stir at room temperature for 15 mins.
-
Checkpoint: The solution may turn yellow; this is normal.
-
-
Injection: Add 2.5 eq of
dropwise.-
Safety: Do this in a fume hood.
is highly flammable and toxic.
-
-
Reflux: Heat to reflux (
) for 4–6 hours .-
Monitoring: Check TLC (Mobile phase: CHCl3:MeOH 9:1). Look for the disappearance of the hydrazide spot. Do not overnight reflux (risks nitrile hydrolysis).
-
-
Concentration: Distill off excess
and reduce ethanol volume by 50% using a rotary evaporator. -
Quench & Precipitation (The Critical Step):
-
Dilute the residue with ice-cold water.
-
Acidify dropwise with 10% HCl to pH 2–3 while stirring vigorously.
-
Observation: A solid should precipitate immediately.
-
-
Purification:
-
Filter the solid.[2] Wash with cold water (removes salts) and then a small amount of cold ether (removes sulfur).
-
Recrystallization: Dissolve in minimum boiling ethanol. Add warm water dropwise until faint turbidity appears. Cool to 4°C.
-
Data Summary & Specifications
| Parameter | Specification / Target | Notes |
| Appearance | White to pale yellow crystalline solid | Dark yellow/orange indicates oxidation or impurities. |
| Yield (Target) | 75% – 85% | <50% suggests loss during acidification. |
| Melting Point | 160–165°C (Derivative dependent) | Sharp range (<2°C) indicates high purity. |
| IR (Key Bands) | CN: ~2230 cm⁻¹ (Sharp)SH: ~2550-2600 cm⁻¹ (Weak)C=N: ~1610 cm⁻¹ | Absence of CN peak means hydrolysis occurred. |
| Solubility | Soluble in DMSO, DMF, warm Ethanol.Insoluble in Water. | Dissolves in 10% NaOH (forming thiolate salt). |
References
-
Synthesis of 1,3,4-oxadiazole-2-thiols via
cyclization: -
General Mechanism & Tautomerism
-
Purification & Characterization
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. jchemrev.com [jchemrev.com]
- 8. mdpi.com [mdpi.com]
- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 1,3,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common hurdles and optimize your synthetic routes for higher yields and purity.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues encountered during the synthesis of 1,3,4-oxadiazoles, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inefficient Cyclodehydration: The final ring-closing step is often the rate-limiting step.[1] - Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst choice can hinder the reaction.[1] - Decomposition: Harsh reagents or high temperatures may degrade starting materials or the product.[2][3] - Poor Quality Starting Materials: Impurities in hydrazides or carboxylic acids can interfere with the reaction.[1] | - Choice of Dehydrating Agent: For the cyclodehydration of diacylhydrazines, strong dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride are often effective.[1][2][4][5] - Catalyst Screening: Experiment with different catalysts. For example, Lewis acids like ZnCl₂ have been shown to catalyze one-pot syntheses effectively. For oxidative cyclizations, systems like Fe(III)/TEMPO or iodine-mediated protocols can be efficient.[6][7] - Solvent Optimization: Aprotic polar solvents such as DMF or DMSO can facilitate the reaction, especially in base-mediated syntheses.[1][4] - Temperature Control: Heating is typically required for cyclodehydration.[1] Optimize the temperature to ensure complete reaction without causing degradation. Microwave irradiation can sometimes offer a significant rate enhancement.[4][8] |
| Significant Side Product Formation | - Formation of 1,2-Diacylhydrazide Intermediate: In one-pot syntheses from carboxylic acids, the formation of a stable 1,2-diacylhydrazide can be a significant side reaction.[1] - Thiadiazole Impurities: When using sulfur-containing reagents (e.g., from thiosemicarbazide precursors), the formation of 1,3,4-thiadiazoles is a common side product.[3] - Incomplete Reaction: Unreacted starting materials or intermediates can complicate purification. | - One-Pot Procedure Optimization: In one-pot syntheses, carefully optimize catalyst loading and base equivalents to minimize the formation of diacyl hydrazide intermediates.[1] - Alternative Starting Materials: To avoid thiadiazole formation, consider cyclodesulfurization of thiosemicarbazides using reagents like tosyl chloride or TBTU, which can favor the oxadiazole product.[6][9] - Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time and prevent the formation of degradation products.[1][2] |
| Difficulty with Specific Substrates | - Steric Hindrance: Bulky substituents on the starting materials can slow down the reaction. - Electronic Effects: Electron-withdrawing or electron-donating groups can influence the reactivity of the starting materials and the stability of intermediates.[10] | - Catalyst Choice Based on Substrate: For sterically hindered substrates, a more active catalyst system may be required. For substrates with sensitive functional groups, milder reaction conditions and catalysts are preferable. - Understanding Reaction Mechanism: A positive ρ value in a Hammett plot suggests a negative charge buildup in the transition state of the rate-limiting step, which is accelerated by electron-withdrawing groups (EWGs).[10] Conversely, a negative ρ value indicates a positive charge buildup, which is accelerated by electron-donating groups (EDGs).[10] This understanding can guide the choice of substrates and reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for 1,3,4-oxadiazole synthesis?
The most prevalent methods for synthesizing the 1,3,4-oxadiazole ring involve the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.[11] Therefore, common starting materials include:
-
Carboxylic acids and acylhydrazides[4]
-
Aldehydes and acylhydrazides (to form acylhydrazones in situ)[4]
-
Thiosemicarbazides[12]
-
Semicarbazones[12]
Q2: How do I choose the right dehydrating agent for the cyclization of a diacylhydrazine?
The choice of dehydrating agent is critical for efficient cyclization.[1] Commonly used and effective reagents include:
-
Triflic anhydride [1]
The selection often depends on the specific substrate and the desired reaction conditions (e.g., temperature, solvent).
Q3: Are there metal-free catalytic options for 1,3,4-oxadiazole synthesis?
Yes, several metal-free catalytic systems have been developed. Iodine-mediated oxidative cyclization is a popular and efficient method.[6][7] For instance, the condensation of semicarbazide with aldehydes followed by I₂-mediated oxidation provides 2-amino-substituted 1,3,4-oxadiazoles.[12] Additionally, reagents like tosyl chloride in the presence of pyridine can mediate the cyclization of thiosemicarbazides.[6]
Q4: Can I synthesize 2,5-disubstituted 1,3,4-oxadiazoles in a one-pot reaction?
Yes, one-pot syntheses are highly desirable for their efficiency. A common approach involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP), followed by an in-situ copper-catalyzed coupling with an aryl iodide to yield 2,5-disubstituted 1,3,4-oxadiazoles.[6] Another method utilizes a catalytic amount of Cu(OTf)₂ for the imine C-H functionalization of N-arylidenearoylhydrazide.[7]
Q5: What is the role of a base in 1,3,4-oxadiazole synthesis?
In many synthetic routes, a base is crucial. For instance, in reactions starting from acyl hydrazides and carbon disulfide to form 5-substituted-1,3,4-oxadiazole-2-thiols, a base like potassium hydroxide is required.[7] In base-mediated syntheses, inorganic bases such as NaOH or KOH in a solvent like DMSO have proven effective.[1] The base can act as a catalyst or a proton scavenger, depending on the specific reaction mechanism.
Experimental Workflow and Logic Diagrams
To further aid in your experimental design and troubleshooting, the following diagrams illustrate a typical workflow for catalyst screening and a decision-making process for troubleshooting low yields.
Caption: A generalized workflow for screening and identifying the optimal catalyst for a specific 1,3,4-oxadiazole synthesis.
Caption: A troubleshooting decision tree for diagnosing and resolving low product yield in 1,3,4-oxadiazole synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Dehydrative Cyclization of Diacylhydrazines
This protocol describes a general procedure using a strong dehydrating agent.
-
Preparation of Diacylhydrazine: If not commercially available, the diacylhydrazine intermediate is synthesized by reacting an acylhydrazide with a carboxylic acid or acid chloride.
-
Cyclization:
-
To a solution of the diacylhydrazine (1.0 mmol) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene, 10 mL), add the dehydrating agent (e.g., POCl₃, 1.5 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: One-Pot Synthesis of 2-Amino-1,3,4-Oxadiazoles via Iodine-Mediated Oxidative Cyclization
This protocol is adapted from a metal-free approach.[12]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), semicarbazide hydrochloride (1.2 mmol), and an appropriate solvent (e.g., ethanol).
-
Condensation: Stir the mixture at room temperature for 1-2 hours to form the semicarbazone intermediate.
-
Oxidative Cyclization: Add iodine (I₂) (1.5 mmol) and a base (e.g., potassium carbonate, 2.0 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis.
- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). University of Southern Mississippi.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Molecules.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Pharmaceuticals.
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). Applied Sciences.
- 1,3,4-Oxadiazole synthesis. (n.d.). Organic Chemistry Portal.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). International Journal of Health Sciences.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.
- One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial and anti-tubercular activities. (2023). Indian Journal of Chemistry.
- A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research.
- BenchChem. (2025). Troubleshooting By-product Formation in Oxadiazole Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 11. mdpi.com [mdpi.com]
- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Storage Stability of 5-Mercapto-1,3,4-Oxadiazole Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-mercapto-1,3,4-oxadiazole derivatives. This guide provides in-depth, field-proven insights into the common stability challenges associated with this important class of heterocyclic compounds. Our goal is to equip you with the knowledge to proactively manage and troubleshoot stability issues, ensuring the integrity and reliability of your experimental outcomes.
The inherent reactivity of the thiol (mercapto) group, coupled with the potential for hydrolytic cleavage of the oxadiazole ring, presents a unique set of storage and handling challenges. This guide is structured to address these issues directly, moving from frequently asked questions to detailed troubleshooting scenarios and validated experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 5-mercapto-1,3,4-oxadiazole derivatives.
Q1: What are the primary causes of degradation for 5-mercapto-1,3,4-oxadiazole derivatives during storage?
A1: The two primary degradation pathways are the oxidation of the mercapto group and the hydrolysis of the 1,3,4-oxadiazole ring. The mercapto (-SH) group is highly susceptible to oxidation, which can lead to the formation of disulfide (-S-S-) bridges between two molecules. This is often accelerated by exposure to atmospheric oxygen, trace metal ions, and elevated pH. Concurrently, the oxadiazole ring can undergo hydrolytic cleavage under both acidic and basic conditions, although it is generally most stable in a slightly acidic environment.
Q2: What is the ideal temperature for long-term storage of these compounds?
A2: For long-term storage, it is highly recommended to store 5-mercapto-1,3,4-oxadiazole derivatives at low temperatures, specifically -20°C or, for maximum stability, at -80°C.[1][2] Storing at these temperatures significantly slows down the rates of both oxidative and hydrolytic degradation reactions. For short-term storage or during experimental use, maintaining the compound at refrigerated temperatures (2-8°C) is advisable.
Q3: My compound is a solid powder. Do I still need to take special precautions?
A3: Yes. Even in solid form, these compounds can degrade, particularly if exposed to humidity and air. Hygroscopic compounds will adsorb moisture from the atmosphere, which can facilitate hydrolytic degradation. Furthermore, oxygen can still permeate the solid, leading to oxidation over time. Therefore, it is crucial to store solid samples in a desiccated, oxygen-free environment.
Q4: How does pH affect the stability of my compound in solution?
A4: The pH of the solution is a critical factor. The oxadiazole ring is susceptible to both acid- and base-catalyzed hydrolysis. Studies on similar oxadiazole structures have shown that maximum stability is often achieved in a pH range of 3-5.[[“]][4][5] At higher pH values, the mercapto group will deprotonate to form a thiolate anion, which is significantly more susceptible to oxidation.
Troubleshooting Guide: From Observation to Solution
This section provides a scenario-based approach to address specific issues you may encounter during your experiments.
Scenario 1: You observe a loss of potency or unexpected results from a stock solution that is only a few weeks old.
-
Question: My stock solution, prepared in DMSO and stored at -20°C, seems to have lost its activity. What could be the cause?
-
Answer and Troubleshooting Steps:
-
Suspected Cause: The most likely culprit is the oxidation of the mercapto group. While low temperatures slow this process, repeated freeze-thaw cycles and the introduction of atmospheric oxygen each time the vial is opened can accelerate degradation.
-
Verification: Analyze the stock solution using a stability-indicating method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] Compare the chromatogram to that of a freshly prepared solution. The appearance of new, more polar peaks or a decrease in the area of the parent peak would suggest degradation. A peak corresponding to the disulfide dimer may also be observed.
-
Corrective Actions:
-
Aliquot Your Stock: When preparing a new stock solution, divide it into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles for the bulk of the material.
-
Use an Inert Atmosphere: Before sealing and freezing your aliquots, gently flush the headspace of the vial with an inert gas like argon or nitrogen. This displaces oxygen and significantly reduces the potential for oxidation.[7]
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water content can contribute to hydrolysis, and trace metal impurities in solvents can catalyze oxidation.
-
-
Scenario 2: During a reaction work-up, you notice your compound is degrading upon basification (e.g., during an extraction with sodium bicarbonate).
-
Question: My compound seems to be unstable in basic aqueous solutions. How can I mitigate this?
-
Answer and Troubleshooting Steps:
-
Suspected Cause: Basic conditions (pH > 7) deprotonate the mercapto group, forming a highly reactive thiolate anion. This anion is rapidly oxidized to a disulfide, especially in the presence of air. Additionally, high pH can promote the hydrolytic opening of the oxadiazole ring.
-
Verification: If possible, take a small sample of the aqueous basic layer and immediately neutralize it, then extract and analyze by HPLC or LC-MS to confirm the presence of degradation products.
-
Corrective Actions:
-
Avoid Strong Bases: If possible, use milder bases for extraction or pH adjustment.
-
Work Quickly and at Low Temperatures: Perform any necessary basic steps rapidly and on ice to minimize the time the compound spends in the unstable state.
-
Use a Degassed Solution: Before the extraction, sparge the basic aqueous solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Consider Antioxidants: In some cases, adding a small amount of a compatible antioxidant, such as sodium bisulfite, to the aqueous solution can help prevent oxidation. However, this must be carefully evaluated for compatibility with your downstream applications.
-
-
Scenario 3: You are conducting a forced degradation study and observe multiple degradation peaks under oxidative stress conditions.
-
Question: I've treated my compound with hydrogen peroxide and see several new peaks in my HPLC chromatogram. What are these likely to be?
-
Answer and Troubleshooting Steps:
-
Suspected Degradation Products: Oxidative stress on a 5-mercapto-1,3,4-oxadiazole derivative can lead to a cascade of products. The initial and most common product is the corresponding disulfide. Further oxidation can lead to the formation of sulfinic acid (-SO₂H) and, ultimately, sulfonic acid (-SO₃H) derivatives at the 5-position. It is also possible that under harsh oxidative conditions, the oxadiazole ring itself could be cleaved.
-
Identification Workflow:
-
LC-MS Analysis: The most effective way to identify these products is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of each new peak can be used to deduce its molecular formula.
-
Interpreting Mass Data:
-
Disulfide: Look for a peak with a mass corresponding to (2 * Parent Mass - 2).
-
Sulfinic Acid: Look for a peak with a mass of (Parent Mass + 32).
-
Sulfonic Acid: Look for a peak with a mass of (Parent Mass + 48).
-
-
-
Visualization of Degradation Pathway:
Caption: Oxidative degradation pathway of the mercapto group.
-
Data Summary and Recommended Conditions
This table summarizes the key environmental factors and recommended conditions for maintaining the stability of 5-mercapto-1,3,4-oxadiazole derivatives.
| Parameter | Recommended Condition | Rationale & Causality |
| Storage Temperature | -20°C to -80°C | Reduces the kinetic rate of all degradation reactions (oxidation and hydrolysis).[1][2] |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing the primary oxidative degradation pathway of the thiol group.[7] |
| Light Exposure | Protect from Light (Amber Vials) | Minimizes the risk of photolytic degradation, which can generate free radicals and accelerate decomposition.[7] |
| pH (in solution) | 3.0 - 5.0 | This range represents the optimal balance, minimizing both acid- and base-catalyzed hydrolysis of the oxadiazole ring.[[“]][4][5] |
| Solvent Choice | Anhydrous, high-purity solvents | Prevents hydrolysis by minimizing water content and avoids catalysis of oxidation by removing trace metal impurities. |
| Handling | Minimize freeze-thaw cycles | Each cycle can introduce moisture and oxygen into the sample, leading to cumulative degradation. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for essential stability-related workflows.
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is designed to maximize the shelf-life of your stock solutions.
-
Equilibration: Before opening, allow the container of the solid 5-mercapto-1,3,4-oxadiazole derivative to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle, positive pressure of an inert gas (argon or nitrogen).
-
Weighing: Accurately weigh the desired amount of the compound into a sterile, amber glass vial.
-
Dissolution: Add the required volume of a suitable anhydrous solvent (e.g., DMSO, DMF) to achieve the target concentration.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use amber vials (e.g., HPLC vials with septa caps).
-
Inert Gas Purge: Before sealing each aliquot, flush the headspace of the vial with inert gas for 10-15 seconds.
-
Storage: Tightly seal the vials and store them at -20°C or -80°C. Label clearly with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Forced Degradation Study (Oxidation)
This protocol outlines a typical procedure for assessing oxidative stability, as recommended by ICH guidelines.[1][8][9][10]
-
Sample Preparation: Prepare a solution of the 5-mercapto-1,3,4-oxadiazole derivative in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To the solution, add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Prepare a control sample with the addition of water instead of H₂O₂.
-
Incubation: Store both the stressed sample and the control sample protected from light at room temperature.
-
Time Points: Withdraw aliquots from both solutions at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the aliquots by a validated, stability-indicating RP-HPLC method.[11] The method should be capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Data Interpretation:
-
Monitor the decrease in the peak area of the parent compound over time.
-
Observe the formation and increase in peak areas of any new degradation products.
-
Aim for a degradation of approximately 5-20% of the parent compound to ensure that the degradation products are detectable without being overly complex.[1][9]
-
If no degradation is observed, the study can be repeated under more forceful conditions (e.g., higher H₂O₂ concentration or gentle heating).
-
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. journals.sagepub.com [journals.sagepub.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjor.ro [rjor.ro]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
validation of molecular docking predictions with experimental binding assays
Topic: Validation of Molecular Docking Predictions with Experimental Binding Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction: The "Docking-Experimental" Reality Check
In silico molecular docking is an indispensable filter in modern drug discovery, capable of reducing library sizes from millions to thousands. However, a common pitfall among early-stage researchers is treating the Docking Score (an approximation of
The Hard Truth: Docking algorithms (e.g., AutoDock Vina, Glide, Gold) are excellent at enrichment—finding active compounds within a top percentile—but poor at ranking affinity. A compound with a score of -11.0 kcal/mol is not necessarily a better binder than one with -9.0 kcal/mol.
As an Application Scientist, I often see projects fail because teams attempt to validate virtual screening hits using low-fidelity biochemical assays (like single-point inhibition) rather than biophysical binding assays. This guide outlines the rigorous, self-validating workflows required to confirm physical engagement between your ligand and target.
Strategic Framework: The Validation Funnel
You cannot subject 500 virtual hits to Isothermal Titration Calorimetry (ITC) immediately; it is too slow and resource-intensive. You need a funnel approach that filters for binding first, then kinetics , and finally thermodynamics .
Visualization: The Validation Workflow
The following diagram illustrates the logical progression from computational prediction to experimental confirmation.
Figure 1: The Step-wise Validation Funnel. Virtual hits are first triaged by throughput (TSA) before undergoing rigorous kinetic (SPR) and thermodynamic (ITC) characterization.
Comparative Analysis: Selecting the Right Assay
Not all binding assays are equal.[2][3][4] For validating docking, we prioritize direct binding (biophysical) over functional inhibition (biochemical), as the latter can be influenced by off-target effects or aggregation.
Table 1: Head-to-Head Comparison of Validation Methods
| Feature | Thermal Shift (TSA/DSF) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Primary Role | Triage / Screening | Kinetic Characterization | Thermodynamic Gold Standard | Solution-Phase Binding |
| Throughput | High (384-well) | Medium (Automated) | Low (1-by-1) | Medium/High |
| Sample Usage | Low ( | Low (if regeneration works) | High (mg range required) | Very Low (nM range) |
| Readout | ||||
| Immobilization | None (Solution) | Required (Chip surface) | None (Solution) | None (Solution) |
| Docking Validation Utility | Rapidly confirms if the ligand stabilizes the protein. | Determines residence time (crucial for drug efficacy). | Validates stoichiometry (n=1) to rule out non-specific binding. | Good for proteins that cannot be immobilized. |
| Major Limitation | False positives from aggregation; doesn't give | Artifacts from surface chemistry; mass transport limits. | "Silent" binders ( | Fluorescence interference; labeling required (usually).[5] |
Deep Dive Protocol: The Triage Step (TSA)
Objective: Rapidly identify which of your 100+ virtual hits actually bind to the target.
Mechanism: Ligand binding typically stabilizes the protein, requiring higher temperatures to unfold it (
Protocol: Differential Scanning Fluorimetry (DSF)[2][6][7]
-
Dye Selection: Use SYPRO Orange (binds hydrophobic regions exposed during unfolding).
-
Reaction Mix (20
L):-
Protein: 2–5
M final concentration. -
Ligand: 20–50
M (aim for 10x excess over protein). -
Dye: 5x final concentration (from 5000x stock).
-
Buffer: Must match storage buffer (HEPES/PBS). Critical: Keep DMSO < 2%.
-
-
Execution:
-
Use a qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX).
-
Ramp temperature from 25°C to 95°C at 0.5°C/minute.
-
Excitation/Emission: ~470 nm / ~570 nm.
-
-
Data Analysis:
-
Calculate the derivative (
) to find the inflection point ( ). -
Selection Criteria: A shift of
is generally considered a valid hit.
-
Expert Insight: Be wary of negative shifts (
Deep Dive Protocol: Kinetic Validation (SPR)
Objective: Determine how fast the ligand binds and dissociates. Docking predicts a static pose; SPR reveals the dynamic lifetime of that pose.
Visualization: SPR Sensorgram Logic
Figure 2: The SPR Sensorgram Cycle. The shape of the curve during Association and Dissociation provides the kinetic constants.
Protocol: Small Molecule Kinetics (Biacore/Sierra)
-
Immobilization (The Critical Step):
-
Use a CM5 (dextran) or similar chip.
-
Target Density (
): For small molecules, you need high density. Calculate using: . -
Self-Validation: If your theoretical
is 30 RU, but you see a signal of 100 RU, your compound is aggregating or binding non-specifically (super-stoichiometric binding).
-
-
Solvent Correction:
-
Small molecules are dissolved in DMSO. You must run a DMSO calibration curve (e.g., 1% to 5%) to correct for bulk refractive index changes.
-
-
Running the Assay (Multi-Cycle Kinetics):
-
Inject a concentration series (e.g., 0, 0.1, 0.5, 1, 5, 10
M). -
Flow rate: High (30–50
L/min) to minimize mass transport limitations.
-
-
Analysis:
-
Fit data to a 1:1 Langmuir Binding Model .
-
Red Flag: If the data only fits a "Two-State Reaction" model, your protein might be undergoing conformational changes, or your docking pose is unstable.
-
Addressing the "False Positive" Epidemic
Docking is notorious for enriching PAINS (Pan-Assay Interference Compounds) and aggregators.
-
The Aggregation Problem: Hydrophobic compounds form colloidal aggregates that sequester the protein. This looks like high-affinity binding in TSA and SPR.
-
The Solution:
-
Add 0.01% - 0.05% Tween-20 or Triton X-100 to your assay buffer.
-
Real binders are unaffected; aggregators lose activity instantly.
-
Citation: This phenomenon is extensively documented by Shoichet et al. (see References).
-
Data Interpretation: Correlation vs. Causality
Do not expect a linear correlation between Docking Score and Experimental
-
Docking Score: An entropic/enthalpic estimate in a vacuum or implicit solvent.
-
Experimental
: The result of complex solvation effects, protein flexibility, and entropy.
Success Metric: If 10% of your top 50 docking hits show measurable
References
-
Kitchen, D. B., et al. (2004). "Docking and scoring in virtual screening for drug discovery: methods and applications." Nature Reviews Drug Discovery. Link
-
Shoichet, B. K. (2006). "Screening in a spirit haunted by pathological physical chemistry." Drug Discovery Today. Link
-
Giannetti, A. M. (2011). "From experimental data to binding affinity: a guide to the interpretation of SPR biosensor data." Methods in Molecular Biology. Link
-
Hu, X., et al. (2015). "Thermal Shift Assay for the functional analysis of protein-ligand interactions." Current Protocols in Protein Science. Link
-
Luo, Y., & Chen, Y. (2024). "Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target." bioRxiv. Link
-
Reichert Technologies. (2018).[5] "Comparison of Biomolecular Interaction Techniques: SPR vs ITC vs MST vs BLI." White Paper.[5] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Correlation between Virtual Screening Performance and Binding Site Descriptors of Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 6. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Nitrile-Containing Pharmaceuticals
The nitrile group, a seemingly simple carbon-nitrogen triple bond, has become an increasingly vital functional group in modern medicinal chemistry. Its unique electronic properties and linear geometry allow it to serve as a versatile pharmacophore, often acting as a bioisostere for carbonyls, hydroxyl groups, or halogens.[1][2] More than 30 nitrile-containing pharmaceuticals are currently on the market, with many more in clinical development, a testament to the group's general biocompatibility and metabolic robustness.[3][4] However, the term "robust" can be misleading. While the nitrile moiety itself is often metabolically stable, its presence can influence the overall metabolic profile of a drug, and in some cases, the nitrile group can be a site of metabolic transformation. Understanding and rigorously evaluating the metabolic stability of nitrile-containing drug candidates is therefore a critical step in drug discovery and development.
This guide provides an in-depth comparison of the key methodologies used to assess the metabolic stability of these compounds, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals.
The Enzymatic Landscape of Nitrile Metabolism
While the nitrile group is generally resistant to metabolism, several enzymatic pathways can lead to its transformation or influence the metabolism of the parent molecule. The metabolic fate of a nitrile-containing drug is largely dictated by its overall structure and the accessibility of different sites to metabolic enzymes.[5]
The primary enzymes involved in the metabolism of xenobiotics, including nitrile-containing pharmaceuticals, are located predominantly in the liver. These include Cytochrome P450 (CYP) enzymes, Aldehyde Oxidase (AO), and various transferases responsible for conjugation reactions.[6][7]
Key Metabolic Pathways
-
Oxidative Metabolism: This is a major route of metabolism for many drugs. While the nitrile group itself is not readily oxidized, adjacent carbon atoms can be. For instance, alkylnitriles with an adjacent proton can be oxidized by CYPs to form cyanohydrins, which can then potentially release cyanide.[3][8] Aromatic rings in the molecule are also common sites for CYP-mediated hydroxylation.[9]
-
Hydrolysis: Direct enzymatic hydrolysis of a nitrile to a carboxylic acid or an amide is a relatively rare metabolic pathway for pharmaceuticals.[5] However, it has been observed for some compounds, such as the conversion of nitroxynil to its corresponding amide and acid.[9] Enzymes like nitrilases and nitrile hydratases, which are more common in microorganisms, can catalyze these reactions.[10][11]
-
Reductive Metabolism: In some cases, the nitrile group can undergo reduction. For example, 4-nitrobenzonitrile can be reduced to the corresponding amine.[9]
-
Conjugation: Phase II metabolic pathways, such as glucuronidation, are common for nitrile-containing drugs.[3] However, these reactions typically occur at other functional groups on the molecule, such as hydroxyl or amine groups, rather than on the nitrile itself.[5]
Caption: Key enzymatic pathways in the metabolism of nitrile-containing drugs.
Comparative Evaluation of In Vitro Models: Liver Microsomes vs. Hepatocytes
The choice of an appropriate in vitro model is crucial for accurately predicting the in vivo metabolic fate of a drug candidate. The two most commonly used systems are human liver microsomes (HLMs) and cryopreserved human hepatocytes.[12] Each has its own set of advantages and limitations.
| Feature | Human Liver Microsomes (HLMs) | Cryopreserved Human Hepatocytes |
| Cellular Complexity | Subcellular fraction containing endoplasmic reticulum | Intact, viable cells |
| Enzyme Complement | Rich in Phase I enzymes (CYPs) | Contains a full complement of Phase I and II enzymes, as well as transporters |
| Cofactor Requirement | Requires addition of external cofactors (e.g., NADPH) | Endogenous cofactors are present |
| Metabolic Pathways | Primarily assesses Phase I metabolism | Evaluates both Phase I and Phase II metabolism, as well as drug transport |
| Cost & Availability | Relatively inexpensive and readily available | More expensive and less readily available |
| Predictive Power | Good for initial screening of CYP-mediated metabolism | Generally more predictive of in vivo clearance, especially for compounds with multiple metabolic pathways or transporter involvement |
Experimental Protocols
This protocol provides a standardized workflow for assessing the metabolic stability of a nitrile-containing compound in HLMs.
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound at the desired final concentration (typically 1 µM), and human liver microsomes (final protein concentration of 0.5 mg/mL).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration of 1 mM).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
-
This protocol outlines the procedure for evaluating metabolic stability using cryopreserved human hepatocytes.
-
Thawing and Preparation of Hepatocytes:
-
Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium and centrifuge to remove the cryoprotectant.
-
Resuspend the cell pellet in fresh incubation medium and determine cell viability and concentration using a method like trypan blue exclusion.
-
-
Preparation of Incubation:
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 1 x 10^6 cells/mL) in incubation medium.
-
Add the test compound to the hepatocyte suspension at the desired final concentration (typically 1 µM).
-
-
Incubation and Sampling:
-
Incubate the mixture at 37°C in a shaking water bath or incubator with a humidified atmosphere of 5% CO2.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the cell suspension.
-
-
Quenching of Reaction:
-
Quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Follow steps 6-8 from the HLM protocol.
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Application of Nitrile in Drug Design [sioc-journal.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrile Metabolizing Enzymes in Biocatalysis and Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
